molecular formula C18H20O6 B5415876 1,3-DIETHYL 4,6-DIOXO-2-PHENYLCYCLOHEXANE-1,3-DICARBOXYLATE

1,3-DIETHYL 4,6-DIOXO-2-PHENYLCYCLOHEXANE-1,3-DICARBOXYLATE

Cat. No.: B5415876
M. Wt: 332.3 g/mol
InChI Key: WUYSYSSMKKOSRN-UHFFFAOYSA-N
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Description

1,3-DIETHYL 4,6-DIOXO-2-PHENYLCYCLOHEXANE-1,3-DICARBOXYLATE is a chemical compound with the molecular formula C18H20O6 and a molecular weight of 332.348 g/mol . It is known for its unique structure, which includes two ester groups and a phenyl ring attached to a cyclohexane backbone. This compound is used in various scientific research applications due to its interesting chemical properties.

Properties

IUPAC Name

diethyl 4,6-dioxo-2-phenylcyclohexane-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O6/c1-3-23-17(21)15-12(19)10-13(20)16(18(22)24-4-2)14(15)11-8-6-5-7-9-11/h5-9,14-16H,3-4,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUYSYSSMKKOSRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(C(C(=O)CC1=O)C(=O)OCC)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIETHYL 4,6-DIOXO-2-PHENYLCYCLOHEXANE-1,3-DICARBOXYLATE typically involves the reaction of diethyl malonate with benzaldehyde in the presence of a base, followed by cyclization and oxidation steps . The reaction conditions often include:

    Base: Sodium ethoxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and yields .

Chemical Reactions Analysis

Types of Reactions

1,3-DIETHYL 4,6-DIOXO-2-PHENYLCYCLOHEXANE-1,3-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include diethyl 2-phenyl-4,6-dioxocyclohexane-1,3-dicarboxylate derivatives, alcohols, and carboxylic acids .

Scientific Research Applications

1,3-DIETHYL 4,6-DIOXO-2-PHENYLCYCLOHEXANE-1,3-DICARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-DIETHYL 4,6-DIOXO-2-PHENYLCYCLOHEXANE-1,3-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s ester and ketone groups allow it to participate in various biochemical reactions, potentially inhibiting enzymes or interacting with receptors . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-DIETHYL 4,6-DIOXO-2-PHENYLCYCLOHEXANE-1,3-DICARBOXYLATE is unique due to its specific arrangement of functional groups and its ability to undergo a wide range of chemical reactions. Its structure allows for diverse applications in various fields, making it a valuable compound for scientific research and industrial use .

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